molecular formula C5H6N2O3 B1422735 Ethyl 1,3,4-oxadiazole-2-carboxylate CAS No. 23571-75-7

Ethyl 1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1422735
CAS No.: 23571-75-7
M. Wt: 142.11 g/mol
InChI Key: UKZUBHIKKPLAEE-UHFFFAOYSA-N
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Description

Ethyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the isomers of oxadiazole, specifically the 1,3,4-oxadiazole isomer, which is known for its significant chemical and biological properties .

Biochemical Analysis

Biochemical Properties

The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazoles, can interact with a variety of enzymes, proteins, and other biomolecules. For instance, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties

Cellular Effects

For example, they have been shown to have cytotoxic effects on cancer cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, they can interact with nucleic acids, enzymes, and globular proteins . They can also inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-oxadiazole derivatives can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .

Dosage Effects in Animal Models

It is known that 1,3,4-oxadiazole derivatives can exhibit significant edema inhibition in animal models .

Metabolic Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 1,3,4-oxadiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 1,3,4-oxadiazole derivatives can interact with various compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,3,4-oxadiazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of 2-amino-1,3,4-oxadiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxadiazole derivatives.

    Reduction: Formation of reduced oxadiazole compounds.

    Substitution: Introduction of different substituents on the oxadiazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, thiourea, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions include triazolamines, thiadiazoles, and other substituted oxadiazole derivatives .

Scientific Research Applications

Ethyl 1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.

    1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.

    1,2,5-Oxadiazole:

Uniqueness: Ethyl 1,3,4-oxadiazole-2-carboxylate stands out due to its broad spectrum of biological activities and its versatility as a synthetic intermediate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZUBHIKKPLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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